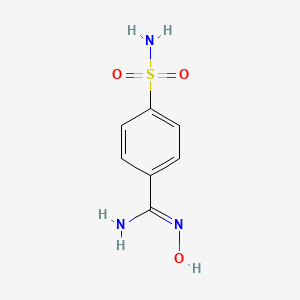

对磺酰基苯甲酰胺肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

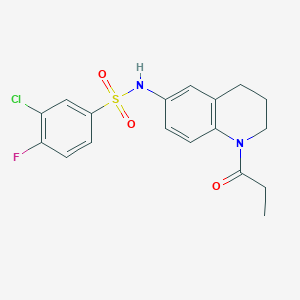

P-Sulfamylbenzamidoxime is a chemical compound that has been widely used in scientific research for decades. It is a member of the sulfonamide family of compounds and is known for its unique properties and applications. In

科学研究应用

- Anticancer Potential : Researchers have explored p-Sulfamylbenzamidoxime as a potential anticancer agent. Its unique chemical structure may inhibit tumor growth or metastasis .

- Enzyme Inhibition : The compound’s interaction with enzymes could lead to novel drug targets. Investigating its binding affinity and selectivity against specific enzymes is crucial .

- Metal Complexes : p-Sulfamylbenzamidoxime can form stable complexes with transition metals. These complexes exhibit diverse properties, such as catalysis, luminescence, and magnetic behavior .

- Heavy Metal Chelation : The compound’s oxime functional group allows it to chelate heavy metals. Researchers have explored its potential for removing toxic metals from contaminated water or soil .

- Polymer Modification : Incorporating p-Sulfamylbenzamidoxime into polymer matrices could enhance material properties, such as mechanical strength, thermal stability, or flame retardancy .

- Metalloenzyme Mimetics : Researchers investigate whether p-Sulfamylbenzamidoxime can mimic metalloenzymes’ functions. Understanding its role in catalysis or electron transfer is essential .

- Spectroscopic Probes : The compound’s UV-visible absorption and fluorescence properties make it useful as a spectroscopic probe. Researchers can employ it for detecting specific ions or studying molecular interactions .

Medicinal Chemistry and Drug Development

Coordination Chemistry

Environmental Science

Material Science

Bioinorganic Chemistry

Analytical Chemistry

作用机制

Target of Action

p-Sulfamylbenzamidoxime is a type of sulfonamide, a class of antimicrobial drugs that are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

The compound’s mode of action is primarily based on its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . By mimicking PABA, p-Sulfamylbenzamidoxime competitively inhibits the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid . This results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by p-Sulfamylbenzamidoxime is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids and amino acids, so its depletion leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of p-Sulfamylbenzamidoxime, like other sulfonamides, likely involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of p-Sulfamylbenzamidoxime’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial component needed for nucleic acid and protein synthesis. This leads to the cessation of bacterial growth and eventually bacterial death .

属性

IUPAC Name |

N'-hydroxy-4-sulfamoylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(10-11)5-1-3-6(4-2-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZZXMZEEYPHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Sulfamylbenzamidoxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)